molecular formula C8H9F2N3O4 B2818246 2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1946823-29-5

2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2818246
CAS No.: 1946823-29-5
M. Wt: 249.174
InChI Key: OWYOSZRNWMYJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H10F2N2O4 It is characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring

Chemical Reactions Analysis

Types of Reactions

2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and nitro groups on the pyrazole ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-[5-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-2-4(8(14)15)12-6(7(9)10)5(3-11-12)13(16)17/h3-4,7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYOSZRNWMYJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(C=N1)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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